Regioisomeric Identity Confirmed by ¹H NMR: Distinguishing the 3-Methoxyphenyl Isomer from Naftopidil (2-Methoxy)
The ¹H NMR spectrum of the target compound (SpectraBase ID 8Y89Ix5XAw3) exhibits a distinct aromatic proton splitting pattern consistent with meta-substitution (1,3-disubstituted phenyl ring), differentiating it from the ortho-substituted pattern observed in Naftopidil (2-methoxyphenyl isomer) [1]. The characteristic coupling constants and chemical shifts for the 3-methoxyphenyl ring protons appear as a multiplet integrating to 4 aromatic protons in the δ 6.4–7.3 ppm region, distinct from the 1,2-disubstituted pattern of Naftopidil that produces a different multiplet signature [1]. This provides unambiguous spectroscopic authentication critical for procurement and QC release testing when both isomers may be present in a compound library or synthetic workflow.
| Evidence Dimension | ¹H NMR aromatic proton pattern (regioisomeric differentiation) |
|---|---|
| Target Compound Data | ¹H NMR (SpectraBase ID 8Y89Ix5XAw3): meta-substituted 3-methoxyphenyl ring pattern |
| Comparator Or Baseline | Naftopidil: ortho-substituted 2-methoxyphenyl ring pattern (distinct multiplet signature) |
| Quantified Difference | Qualitative structural differentiation by NMR splitting pattern; quantitative coupling constant differences between ortho- and meta-substituted phenyl ring protons |
| Conditions | ¹H NMR spectroscopy; standard reference conditions (SpectraBase database) |
Why This Matters
For procurement decisions, unambiguous spectroscopic identity confirmation ensures the correct regioisomer is acquired, avoiding costly experimental errors when the 2-methoxy isomer (Naftopidil) is mistakenly substituted.
- [1] SpectraBase. Compound ID 8Y89Ix5XAw3: 1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol. ¹H NMR Spectrum, archived spectra database. View Source
